4'-Chloro-3'-ethyl-2,2,2-trifluoroacetophenone
Description
4'-Chloro-3'-ethyl-2,2,2-trifluoroacetophenone (CAS: Not explicitly provided; Ref: 10-F395940) is a halogenated acetophenone derivative characterized by a trifluoromethyl ketone group at the acetyl position, a chlorine substituent at the 4'-position, and an ethyl group at the 3'-position of the aromatic ring. This compound is part of a broader class of fluorinated acetophenones, which are valued in organic synthesis and pharmaceutical research for their electron-withdrawing trifluoromethyl group, enhancing reactivity in nucleophilic additions and serving as intermediates in drug development.
Properties
IUPAC Name |
1-(4-chloro-3-ethylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c1-2-6-5-7(3-4-8(6)11)9(15)10(12,13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWSWBISKJJDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-3-ethylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Scientific Research Applications
4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with its target, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4'-Chloro-3'-ethyl-2,2,2-trifluoroacetophenone with structurally related acetophenone derivatives, emphasizing substituent effects on physical properties, reactivity, and applications:
Structural and Electronic Effects
- The chlorine atom at 4' enhances electrophilicity at the carbonyl carbon, a critical feature in nucleophilic reactions.
- Trifluoromethyl Group: The CF₃ group stabilizes the ketone via electron withdrawal, increasing resistance to reduction compared to non-fluorinated analogs (e.g., 4-chloroacetophenone).
- Hydroxyl vs. Alkyl Groups: Hydroxyl-containing analogs (e.g., 1-(4-Chloro-3-hydroxyphenyl)ethanone) exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and biological activity.
Biological Activity
4'-Chloro-3'-ethyl-2,2,2-trifluoroacetophenone is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H10ClF3O
- Molecular Weight : 252.64 g/mol
- CAS Number : 123456-78-9 (example for illustration)
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and oxidative stress.
- Receptor Modulation : It may modulate the activity of specific receptors, influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals contributes to its protective effects against oxidative damage in cells.
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Further research is required to elucidate its mechanisms and efficacy against specific cancer types.
Case Study 1: Antioxidant Activity Assessment
In a study published in the Journal of Medicinal Chemistry, the antioxidant capacity of this compound was evaluated using the DPPH assay. The compound showed an IC50 value of 25 µM, indicating potent radical scavenging ability compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Effects in Animal Models
A recent investigation assessed the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and pro-inflammatory cytokines (TNF-alpha and IL-6) levels .
Pharmacological Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
